molecular formula C11H14BrCl B14065889 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene

Cat. No.: B14065889
M. Wt: 261.58 g/mol
InChI Key: AJJXMXQDTLHXGK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethylbenzene followed by chlorination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the halogen atoms, replacing them with hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, amines, and thiols.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include dehalogenated hydrocarbons.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl group can undergo metabolic transformations, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethyl group, leading to different reactivity and applications.

    1-(3-Bromopropyl)-3-ethylbenzene: The position of the chlorine atom is different, affecting its chemical behavior.

    1-(3-Chloropropyl)-2-bromo-3-ethylbenzene: The positions of the bromine and chlorine atoms are swapped, leading to variations in reactivity.

Uniqueness

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl group, allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-3-ethylbenzene

InChI

InChI=1S/C11H14BrCl/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3

InChI Key

AJJXMXQDTLHXGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCBr)Cl

Origin of Product

United States

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